1-Cyclobutyl-2-(piperidin-2-yl)propan-1-one

Catalog No.
S13836142
CAS No.
M.F
C12H21NO
M. Wt
195.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclobutyl-2-(piperidin-2-yl)propan-1-one

Product Name

1-Cyclobutyl-2-(piperidin-2-yl)propan-1-one

IUPAC Name

1-cyclobutyl-2-piperidin-2-ylpropan-1-one

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

InChI

InChI=1S/C12H21NO/c1-9(11-7-2-3-8-13-11)12(14)10-5-4-6-10/h9-11,13H,2-8H2,1H3

InChI Key

POQLZDIOVMKQBX-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCN1)C(=O)C2CCC2

1-Cyclobutyl-2-(piperidin-2-yl)propan-1-one is a chemical compound characterized by its unique structure, which includes a cyclobutyl group and a piperidine moiety. The compound's molecular formula is C12H19NC_{12}H_{19}N, and it has a molecular weight of approximately 191.29 g/mol. The structure features a propanone functional group, which contributes to its reactivity and potential biological activities.

Due to the presence of functional groups:

  • Oxidation: The propanone group can be oxidized to form corresponding carboxylic acids or ketones.
  • Reduction: The compound can undergo reduction reactions, potentially converting the ketone to an alcohol.
  • Substitution Reactions: The piperidine nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

Common reagents used in these reactions include lithium aluminum hydride for reduction and potassium permanganate for oxidation.

Research into the biological activity of 1-cyclobutyl-2-(piperidin-2-yl)propan-1-one is limited, but compounds with similar structures have shown a range of pharmacological effects. For instance, piperidine derivatives are frequently studied for their potential as analgesics, antidepressants, and antipsychotics. The unique cyclobutyl group may enhance these effects by influencing receptor binding or metabolic stability.

The synthesis of 1-cyclobutyl-2-(piperidin-2-yl)propan-1-one typically involves multi-step organic synthesis techniques:

  • Formation of the Cyclobutyl Group: This can be achieved through ring-closing reactions involving appropriate precursors.
  • Piperidine Formation: The piperidine ring can be synthesized via cyclization reactions involving amines and carbonyl compounds.
  • Combining the Components: Finally, the cyclobutyl and piperidine components are combined through condensation reactions to yield the target compound.

Each step requires careful control of reaction conditions to ensure high yields and purity.

While specific applications of 1-cyclobutyl-2-(piperidin-2-yl)propan-1-one are not extensively documented, similar compounds are often explored for their utility in medicinal chemistry. Potential applications include:

  • Pharmaceuticals: As a precursor or active ingredient in drugs targeting neurological disorders.
  • Chemical Probes: In research settings to study biological pathways involving piperidine derivatives.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 1-cyclobutyl-2-(piperidin-2-yl)propan-1-one:

Compound NameStructure FeaturesUnique Aspects
1-PiperidinylcyclohexanonePiperidine with cyclohexane ringLarger cyclic structure may influence activity
4-CyclobutylpiperidineCyclobutyl group directly attached to piperidineFocused on neuroactive properties
3-CyclopropylmethylpiperidinoneCyclopropyl group instead of cyclobutylSmaller cyclic structure may alter binding
N-Cyclobutyl-N-methylpiperidinoneMethyl substitution on piperidineVariation in nitrogen substitution affects activity

Uniqueness

The uniqueness of 1-cyclobutyl-2-(piperidin-2-yl)propan-1-one lies in its combination of a cyclobutyl ring and a piperidine moiety within a propanone framework. This specific arrangement may confer distinct pharmacological properties compared to other similar compounds, making it a candidate for further research in medicinal chemistry.

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

195.162314293 g/mol

Monoisotopic Mass

195.162314293 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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